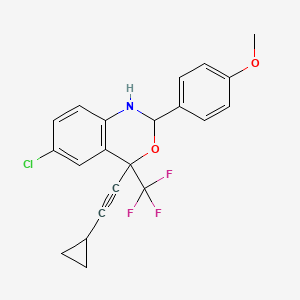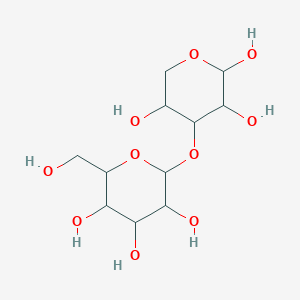
3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose is a glycosylarabinose compound consisting of a beta-D-galactopyranosyl residue attached to the 3-position of beta-L-arabinopyranose. This compound is a type of disaccharide, which is a carbohydrate composed of two monosaccharides linked by a glycosidic bond. It is known for its role in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose typically involves the glycosylation of L-arabinopyranose with D-galactopyranose. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which facilitate the transfer of the galactose moiety to the arabinose molecule under mild conditions. Chemical synthesis, on the other hand, may involve the use of protecting groups and activation of the glycosyl donor to achieve the desired glycosidic bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of immobilized enzymes can enhance the yield and reduce the cost of production. Additionally, advancements in biotechnological methods, such as microbial fermentation, can be employed to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alditol.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldonic acids.
Reduction: Alditols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose has several scientific research applications:
Chemistry: It is used as a model compound in the study of glycosidic bond formation and carbohydrate chemistry.
Biology: This compound can be used to study carbohydrate metabolism and the role of glycosides in biological systems.
Industry: It can be used in the production of functional foods and nutraceuticals due to its potential health benefits.
Mechanism of Action
The mechanism of action of 3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, which hydrolyze the glycosidic bond to release the monosaccharides. Additionally, it may interact with carbohydrate-binding proteins, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-O-beta-D-Galactopyranosyl-D-arabinose: Similar in structure but differs in the stereochemistry of the arabinose moiety.
3-O-beta-D-Galactopyranosyl-sn-glycerol: Contains a glycerol backbone instead of arabinose.
4-O-beta-D-Galactopyranosyl-beta-D-fructofuranose (Lactulose): A disaccharide composed of galactose and fructose.
Uniqueness
3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose is unique due to its specific glycosidic linkage and the combination of D-galactopyranose and L-arabinopyranose. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H20O10 |
|---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(2,3,5-trihydroxyoxan-4-yl)oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H20O10/c12-1-4-5(14)6(15)7(16)11(20-4)21-9-3(13)2-19-10(18)8(9)17/h3-18H,1-2H2 |
InChI Key |
XSXQXHMPBBNYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


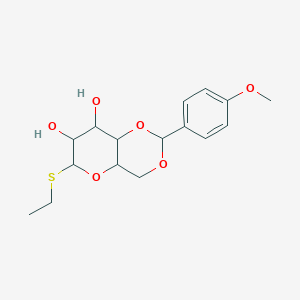
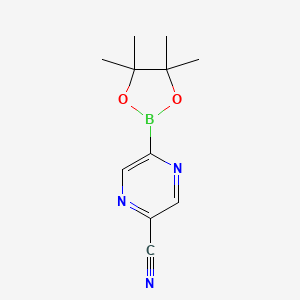
![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)
![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)
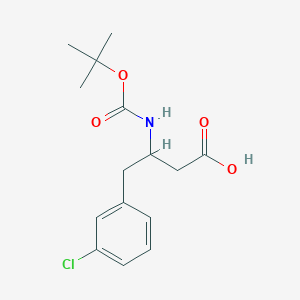
![6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291381.png)
![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)
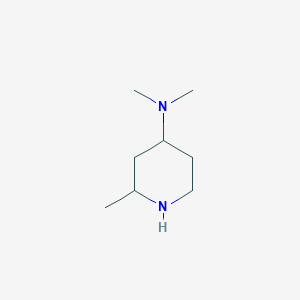
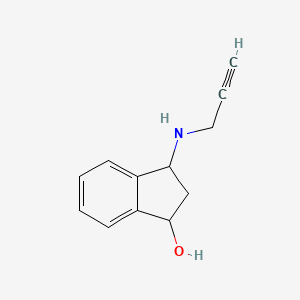
![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)
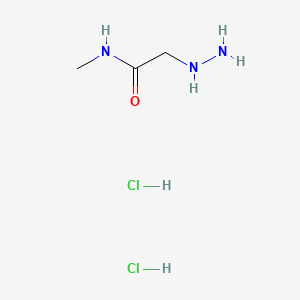
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)
